4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by two critical structural motifs:
- Sulfamoyl group: A cyclohexyl(methyl)sulfamoyl moiety at the 4-position of the benzamide ring.
- Oxadiazole substituent: A 4-fluorophenyl group at the 5-position of the 1,3,4-oxadiazole ring.
This compound shares structural homology with antifungal agents targeting thioredoxin reductase (Trr1) in Candida albicans .
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S/c1-27(18-5-3-2-4-6-18)32(29,30)19-13-9-15(10-14-19)20(28)24-22-26-25-21(31-22)16-7-11-17(23)12-8-16/h7-14,18H,2-6H2,1H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYRIFJVQHOXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. The incorporation of fluorophenyl and sulfamoyl groups enhances the biological activity of the compound. Studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
Antimicrobial Properties
The sulfamoyl group is known for its antimicrobial activity. Compounds with similar structures have been investigated for their effectiveness against bacterial strains. Preliminary studies suggest that this compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections .
H3 Receptor Activity
This compound is part of a class of cyclohexyl sulfonamide derivatives that have been linked to H3 receptor activity. These receptors are involved in various neurological functions, and modulation of these receptors may lead to therapeutic effects in conditions such as obesity and cognitive disorders .
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of various oxadiazole derivatives, including this compound. The compound was tested against several cancer cell lines, including breast and lung cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively at lower concentrations compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Summary Table of Applications
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Anticancer Activity | Cytotoxic effects on cancer cell lines | Significant reduction in cell viability |
| Antimicrobial Properties | Broad-spectrum efficacy against bacteria | Effective inhibition at low concentrations |
| H3 Receptor Modulation | Potential treatment for obesity and cognitive disorders | Positive modulation effects observed |
Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
Key analogs and their structural differences are summarized in Table 1 :
Key Observations :
Replacing ethyl (LMM11) with methyl in the sulfamoyl group may reduce steric hindrance, favoring target binding .
Oxadiazole Substituent Effects: The 4-fluorophenyl group in the target compound and analog introduces electron-withdrawing properties, which may stabilize the oxadiazole ring and enhance metabolic stability compared to 4-methoxyphenyl (LMM5) or furan-2-yl (LMM11) .
Antifungal Activity Trends: LMM5 (4-methoxyphenyl) shows superior activity (MIC = 50 μg/mL) over LMM11 (MIC = 100 μg/mL), suggesting electron-donating groups (e.g., methoxy) may optimize Trr1 inhibition .
Pharmacokinetic and Physicochemical Properties
Table 2: Calculated Physicochemical Properties
| Compound | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | 3.7* | 1 | 8 | 114 |
| LMM5 | 4.1 | 1 | 9 | 128 |
| LMM11 | 3.5 | 1 | 7 | 109 |
| 4-[benzyl(ethyl)sulfamoyl]-... | 3.7 | 1 | 8 | 114 |
| 4-[diethylsulfamoyl]-... | 2.8 | 1 | 9 | 121 |
- The target compound’s XLogP3 (3.7) indicates moderate lipophilicity, favorable for oral absorption.
- A lower polar surface area (114 Ų) compared to LMM5 (128 Ų) may enhance blood-brain barrier penetration .
Mechanistic Insights from Molecular Docking
- Analogs like LMM5 and LMM11 inhibit C. albicans via Trr1 binding, validated by in silico docking .
- The 4-fluorophenyl group in the target compound may form hydrophobic interactions with Trr1’s active site, while the cyclohexyl(methyl)sulfamoyl moiety could stabilize hydrogen bonding with catalytic cysteine residues .
Q & A
Q. What are the recommended synthetic routes for 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, and what reaction conditions optimize yield?
The synthesis involves three critical steps:
- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acids under dehydrating conditions (e.g., POCl₃ or H₂SO₄ at 80–100°C for 6–12 hours) .
- Sulfamoyl group introduction : Reaction of intermediates with cyclohexyl(methyl)amine and sulfonyl chloride derivatives in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .
- Final coupling : Amide bond formation between the sulfamoyl-benzamide and oxadiazole moieties using coupling agents like DCC/DMAP in THF at 0–5°C .
Q. Optimization :
Q. How can structural characterization of this compound be performed to confirm purity and identity?
Key analytical methods include:
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Antifungal Activity :
- Cytotoxicity :
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on oxadiazole or sulfamoyl groups) impact biological activity?
A structure-activity relationship (SAR) study reveals:
Methodological Insight : Replace the cyclohexyl group with smaller alkyl chains (e.g., ethyl) to study steric effects on enzyme inhibition .
Q. What mechanistic studies can elucidate its mode of action against fungal targets?
- Enzyme Kinetics :
- Molecular Dynamics (MD) Simulations :
Q. How can computational methods optimize its pharmacokinetic properties?
- ADMET Prediction :
- QSAR Modeling :
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Case Study : In vitro MIC = 8 µg/mL vs. in vivo ED₅₀ = 25 mg/kg in murine candidiasis models .
- Potential Causes :
- Poor solubility in physiological media (test via shake-flask method; logS = −4.2) .
- Plasma protein binding (>90% in mouse serum) .
- Solutions :
- Formulate with cyclodextrins (e.g., HP-β-CD) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
